

# INCB9471: A Technical Guide to Preclinical and Clinical Development

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## Compound of Interest

Compound Name: INCB9471

Cat. No.: B3435029

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This technical guide provides a comprehensive overview of the preclinical and clinical development of **INCB9471**, a potent and selective C-C chemokine receptor type 5 (CCR5) antagonist investigated for its anti-HIV-1 activity. This document details the compound's mechanism of action, summarizes key preclinical findings, and outlines the results from its clinical trial phases.

## Preclinical Studies

**INCB9471** was identified as a promising anti-HIV-1 agent due to its high affinity for the CCR5 co-receptor, a critical component for the entry of R5-tropic HIV-1 strains into host cells.<sup>[1]</sup> Preclinical evaluation in both in vitro and in vivo models demonstrated a favorable profile, justifying its advancement into human clinical trials.<sup>[2]</sup>

## In Vitro Activity

**INCB9471** demonstrated potent and selective inhibition of CCR5. It acts as an allosteric noncompetitive CCR5 inhibitor.<sup>[2]</sup> Kinetic studies revealed a rapid association with and slow dissociation from human CCR5.<sup>[2]</sup> The compound was effective against a broad range of R5 HIV-1 strains, including major clades A, B, C, D, E, F, G, and J.<sup>[2]</sup> Notably, it was inactive against X4 HIV-1 strains, which utilize the CXCR4 co-receptor, highlighting its specificity for CCR5.<sup>[2]</sup>

Table 1: In Vitro Activity of **INCB9471**

Parameter	Value	Cell/System
Anti-HIV-1 Activity		
Geometric Mean IC90 (R5 HIV-1 strains)	9 nM	Human Peripheral Blood Mononuclear Cells (PBMCs)
Protein Binding Adjusted IC90	~60 nM	Human Serum
IC50 (HIV-1 strain ADA)	0.36 nM	Not Specified
IC50 (HIV-1 strain Ba-L)	0.16 nM	Not Specified
CCR5 Binding and Signaling		
Kd	3.1 nM	Human PBMCs
IC50 (Intracellular Calcium Mobilization)	16 nM	Not Specified
IC50 (ERK Phosphorylation)	3 nM	Not Specified
IC50 (CCR5 Receptor Internalization)	1.5 nM	Not Specified
ADMET Properties		
Caco-2 Permeability	$16.5 \times 10^{-6}$ cm/s	Caco-2 Monolayers
Human Serum Protein Binding (Free Fraction)	16%	Human Serum

## Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **INCB9471** are not exhaustively published. However, based on standard methodologies for this class of compounds, the following general procedures were likely employed:

- **Anti-HIV-1 Activity Assays:** Peripheral blood mononuclear cells (PBMCs) would be isolated from healthy donors and stimulated. The stimulated cells would then be infected with various R5-tropic HIV-1 strains in the presence of varying concentrations of **INCB9471**. After a set

incubation period, viral replication would be quantified by measuring p24 antigen levels in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

- **CCR5 Binding Assays:** Radioligand binding assays would be performed using cell membranes from a cell line overexpressing human CCR5. The ability of **INCB9471** to displace a radiolabeled CCR5 ligand (e.g.,  $^{125}\text{I}$ -MIP-1 $\alpha$ ) would be measured to determine its binding affinity ( $K_i$  or  $K_d$ ).
- **Calcium Mobilization Assay:** A CCR5-expressing cell line would be loaded with a calcium-sensitive fluorescent dye. The cells would then be stimulated with a CCR5 agonist (e.g., RANTES/CCL5) in the presence of varying concentrations of **INCB9471**. The resulting changes in intracellular calcium levels would be measured using a fluorometric imaging plate reader.
- **Caco-2 Permeability Assay:** Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with similarities to the intestinal epithelium, would be grown on semi-permeable filter supports. **INCB9471** would be added to the apical side, and its appearance on the basolateral side would be measured over time to determine the apparent permeability coefficient ( $P_{app}$ ).

## In Vivo Pharmacokinetics

Pharmacokinetic studies in animal models revealed excellent oral bioavailability and a favorable pharmacokinetic profile for **INCB9471**.

Table 2: Pharmacokinetic Parameters of **INCB9471** in Animals

Species	Oral Bioavailability (%F)	Key Characteristics
Rat	100%	Low systemic clearance, high volume of distribution
Dog	95%	Low systemic clearance, high volume of distribution

## Clinical Trials

**INCB9471** progressed into Phase I and Phase II human clinical trials.[2] The development of the drug was ultimately halted for business-related reasons.[3]

## Phase I Trials

Phase I studies in healthy volunteers were conducted to assess the safety, tolerability, and pharmacokinetics of **INCB9471**. The studies found that single doses up to 300mg and multiple doses up to 200mg for ten days were well tolerated, with no dose-limiting toxicities observed.[4]

## Phase II Trials

A Phase II, 14-day, placebo-controlled study was conducted in 23 HIV-infected patients to evaluate the antiviral efficacy, safety, and pharmacokinetics of **INCB9471**. [4]

Table 3: Phase II Clinical Trial Results for **INCB9471**

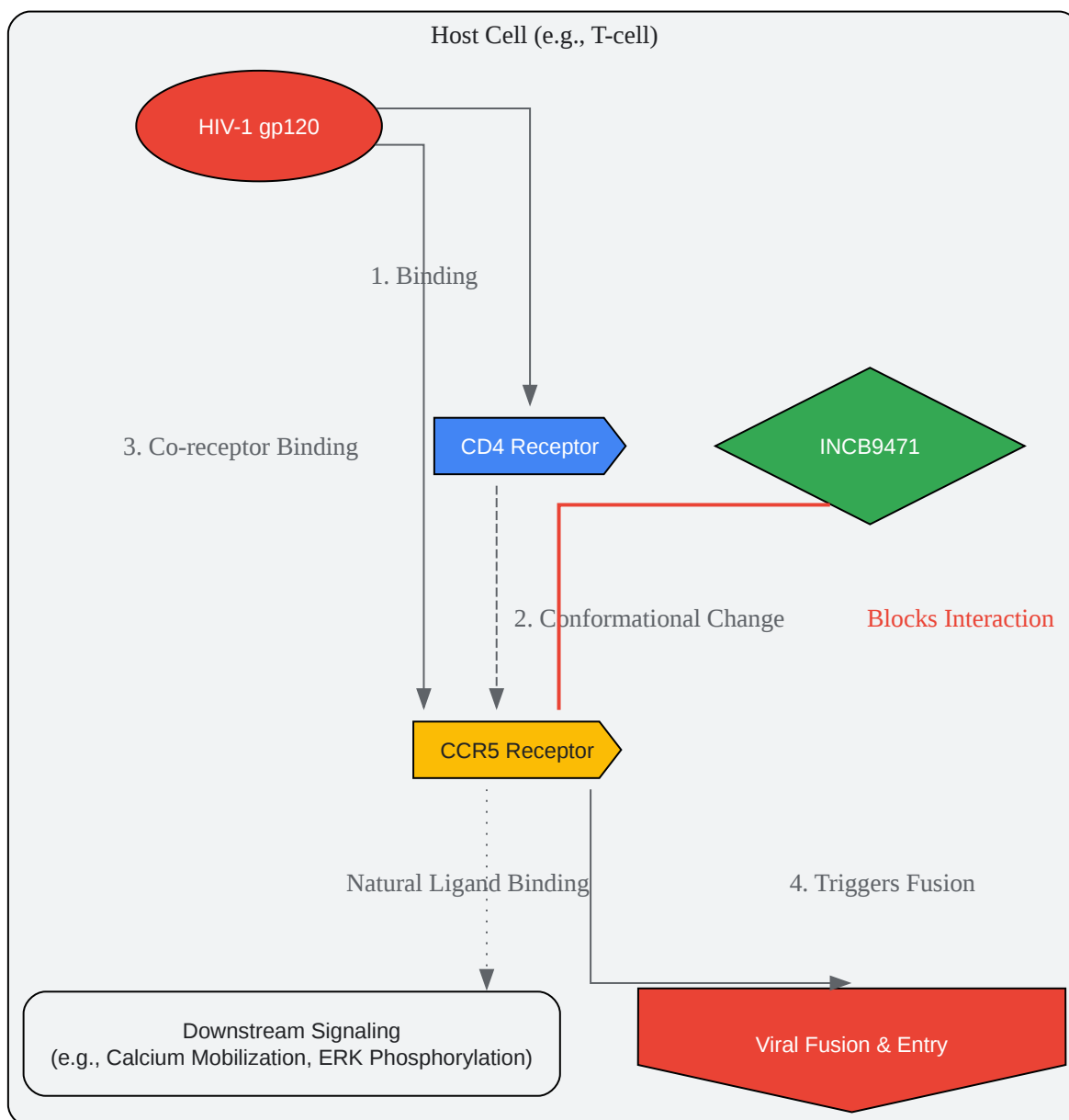
Parameter	Value
Study Design	
Duration	14 days
Number of Patients	23
Control	Placebo
Dosage	
INCB9471 Dose	200mg once-daily
Efficacy	
Mean Maximal Viral Load Reduction (Day 16)	1.81 log10
Mean Viral Load Reduction (Day 28)	0.81 log10
Pharmacokinetics	
Half-life (T1/2) in repeat dosing	58-60 hours

The results indicated a rapid and prolonged reduction in viral load that was sustained beyond the 14-day dosing period, consistent with the drug's long plasma half-life.[4] **INCB9471** was

also found to be safe and well-tolerated in this patient population.[4]

## Visualizations

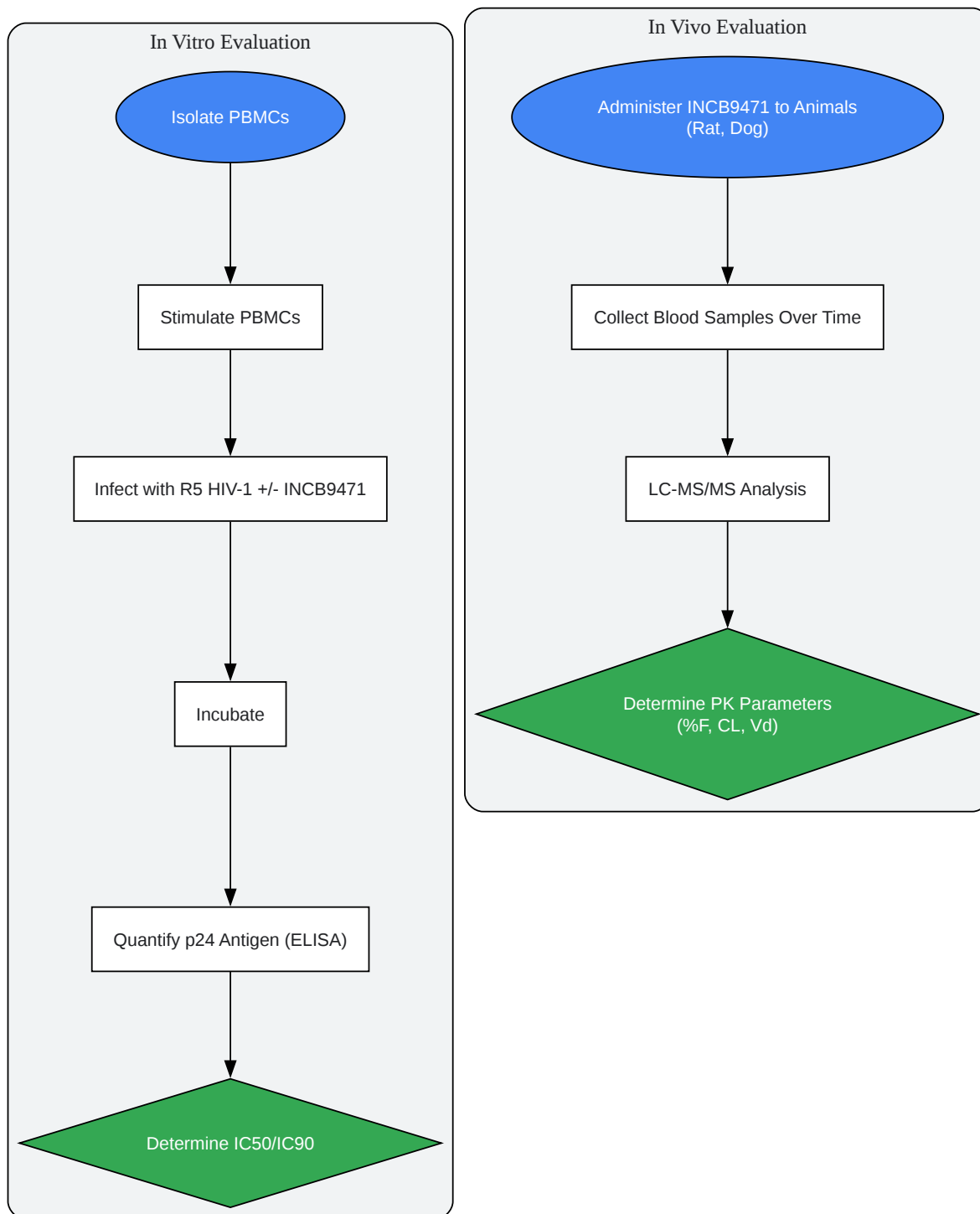
### Signaling Pathway



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Caption: Mechanism of action of **INCB9471** as a CCR5 antagonist.

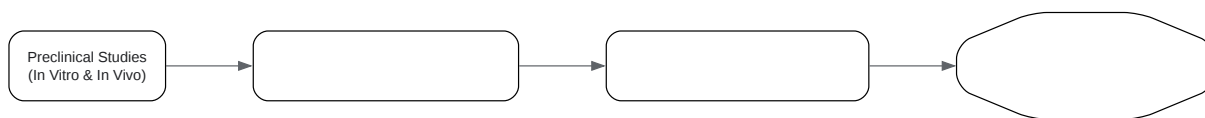
## Experimental Workflow



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Caption: Generalized preclinical experimental workflow for **INCB9471**.

## Clinical Development Phases



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Caption: Clinical development pathway of **INCB9471**.

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## References

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- 4. Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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